![molecular formula C21H29N3O2 B2468505 N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862832-03-9](/img/structure/B2468505.png)
N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as AZD-4901, is a novel small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating glutamatergic neurotransmission in the central nervous system (CNS).
Scientific Research Applications
Cannabinoid Receptor Type 2 Ligands
N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is part of a series of indol-3-yl-oxoacetamides which have been synthesized and evaluated as potential cannabinoid receptor type 2 (CB2) ligands. A study by Moldovan et al. (2017) indicates that these compounds, including fluorinated derivatives, show potent and selective binding to CB2 receptors, which could have implications for treating conditions related to this receptor (Moldovan et al., 2017).
Modulators of Serotonin Receptors
In research on marine-inspired compounds, Ibrahim et al. (2017) synthesized a series of compounds based on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold, which included variants similar to N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. These compounds were evaluated for their in vitro and in vivo antidepressant and sedative activities, and their interaction with serotonin receptors was investigated, showing significant antidepressant-like action (Ibrahim et al., 2017).
Study of Azepane Isomers
A study conducted by Nakajima et al. (2012) analyzed azepane isomers of various compounds, including those related to the structure of N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. This research offers insights into the structural and pharmacological properties of azepane derivatives and their potential applications (Nakajima et al., 2012).
Synthesis and Biological Evaluation
In the context of synthesizing novel derivatives and evaluating their biological activities, Hu et al. (2016) developed N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which are structurally related to N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. These compounds were assessed for their cytotoxicity against various human cancer cell lines, revealing potent anti-proliferative activity (Hu et al., 2016).
Generation of Structurally Diverse Libraries
Roman (2013) utilized similar chemical structures for generating a diverse library of compounds through alkylation and ring closure reactions. This approach highlights the versatility of the chemical scaffold found in N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide for synthesizing a wide range of potentially biologically active molecules (Roman, 2013).
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-19(17-10-5-6-11-18(17)23(16)2)20(25)21(26)22-12-9-15-24-13-7-3-4-8-14-24/h5-6,10-11H,3-4,7-9,12-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFKDQLRAXWNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(azepan-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide |
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